Methyl 2-amino-2-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)acetate
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Description
“Methyl 2-amino-2-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)acetate” is a chemical compound that contains a bicyclo[1.1.1]pentane moiety . Bicyclo[1.1.1]pentane is an organic compound and the simplest member of the bicyclic bridged compounds family . It is a hydrocarbon with the formula C5H8 . The molecular structure consists of three rings of four carbon atoms each .
Synthesis Analysis
The synthesis of compounds containing a bicyclo[1.1.1]pentane moiety has been reported in the literature . For example, a practical metal-free homolytic aromatic alkylation protocol has been used for the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid . This method could potentially be adapted for the synthesis of “this compound”.Molecular Structure Analysis
The molecular structure of “this compound” includes a bicyclo[1.1.1]pentane moiety, which is a highly strained molecule . This moiety consists of three rings of four carbon atoms each .Future Directions
The bicyclo[1.1.1]pentane moiety, a key component of the molecule, has been gaining interest in the pharmaceutical industry due to its structural novelty and favorable electronic, steric, and conformational features . Therefore, “Methyl 2-amino-2-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)acetate” and similar compounds may have potential applications in drug discovery and medicinal chemistry .
Properties
IUPAC Name |
methyl 2-amino-2-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-4-9(5-2)12-6-13(7-12,8-12)10(14)11(15)16-3/h9-10H,4-8,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSNPCQYMVKPBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C12CC(C1)(C2)C(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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